4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide
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Overview
Description
4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide is a synthetic organic compound with the molecular formula C17H16Br3NO3 and a molecular weight of 522.034 g/mol This compound is known for its unique structure, which includes a benzamide core substituted with a tribromoethyl group and a methoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 4-methylbenzamide, is subjected to bromination using bromine (Br2) in the presence of a suitable catalyst to introduce the tribromoethyl group.
Etherification: The intermediate product is then reacted with 4-methoxyphenol in the presence of a base such as potassium carbonate (K2CO3) to form the methoxyphenoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thiols, amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The tribromoethyl group is known to interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, thereby affecting various cellular processes. The methoxyphenoxy group may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-[2,2,2-tribromo-1-(4-chloroanilino)ethyl]benzamide
- 4-methyl-N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide
- 4-methyl-N-[2,2,2-tribromo-1-(2-nitrophenyl)amino]ethyl]benzamide
Uniqueness
4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide is unique due to the presence of the methoxyphenoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it more suitable for various applications compared to its analogs. Additionally, the tribromoethyl group provides a reactive site for further chemical modifications, allowing for the development of new derivatives with improved properties .
Properties
Molecular Formula |
C17H16Br3NO3 |
---|---|
Molecular Weight |
522.0 g/mol |
IUPAC Name |
4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C17H16Br3NO3/c1-11-3-5-12(6-4-11)15(22)21-16(17(18,19)20)24-14-9-7-13(23-2)8-10-14/h3-10,16H,1-2H3,(H,21,22) |
InChI Key |
LBPBRQCBPCDVSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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